Home > Products > Screening Compounds P111508 > 2-chloro-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide
2-chloro-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide - 2034353-57-4

2-chloro-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide

Catalog Number: EVT-2801521
CAS Number: 2034353-57-4
Molecular Formula: C14H12ClN5O2
Molecular Weight: 317.73
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-(3-(6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)phenyl)benzamide and Sulfonamide Derivatives []

  • Compound Description: This group of compounds shares a common scaffold with 2-chloro-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide, featuring a substituted phenyl ring linked to the [, , ]triazolo[4,3-b]pyridazine system. The key difference lies in the presence of a phenyl carboxamide or sulfonamide moiety at the meta position of the phenyl ring, while our target compound has a benzamide substituent directly attached to the methylene linker at the 3-position of the triazolopyridazine ring. These compounds were synthesized and evaluated for their antimicrobial activity, showing good to moderate activity against various microorganisms [].
  • Relevance: The structural similarity between these derivatives and 2-chloro-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide lies in the presence of the [, , ]triazolo[4,3-b]pyridazine core and the aryl substituent at the 3-position. This suggests a potential for exploring similar modifications on the benzamide moiety of our target compound to investigate the impact on its biological activity.

6-(Substituted aryl)-3-[(pyrazin-2-yloxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles []

  • Compound Description: This series of compounds also contains the [, , ]triazolo-[3,4-b][1,3,4]thiadiazole core structure but differs in the presence of a thiadiazole ring fused to the triazole moiety, as opposed to the pyridazine ring in 2-chloro-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide. These compounds were synthesized and evaluated for their antimycobacterial activity against the H37 Rv strain of Mycobacterium tuberculosis. The study identified that compounds with electron-withdrawing or -donating substituents on the aryl ring exhibited significant activity, suggesting the importance of electronic properties for their biological activity [].

6-(6-(1-methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-ylthio)quinoline (SGX523) and its Metabolite M11 []

  • Compound Description: SGX523 is a potent mesenchymal-epithelial transition factor (c-MET) inhibitor that demonstrated species-dependent toxicity in clinical trials, potentially due to crystal deposits in renal tubules []. Its major metabolite, M11 (6-(6-(1-methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-ylthio)quinolin-2(1H)-one), formed via aldehyde oxidase (AO) mediated metabolism, exhibited significantly lower solubility compared to SGX523, contributing to the observed toxicity.
  • Relevance: SGX523 shares the [, , ]triazolo[4,3-b]pyridazine core with 2-chloro-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide. Despite differences in the substituents and their positions on the core structure, the case of SGX523 emphasizes the importance of understanding the metabolic fate and potential for forming less soluble metabolites of compounds containing this heterocyclic system, including 2-chloro-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide.

7-methoxy-N-((6-(3-methylisothiazol-5-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1,5-naphthyridin-4-amine (Compound 1) and its Analogues []

  • Compound Description: Compound 1, a potent and selective c-MET inhibitor, exhibits high in vitro NADPH-dependent covalent binding to microsomal proteins, potentially leading to toxicity []. The study found that this covalent binding was mediated by cytochrome P450 enzymes and led to the formation of a glutathione conjugate, highlighting the bioactivation potential of the isothiazole ring in this compound. Further investigation revealed that replacing the isothiazole ring with a bioisosteric isoxazole or pyrazole significantly reduced bioactivation while retaining the desirable pharmacokinetic properties, suggesting a viable strategy for mitigating potential toxicity.
  • Relevance: Compound 1 shares the [, , ]triazolo[4,3-b]pyridazin-3-yl)methyl moiety with 2-chloro-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide. While 2-chloro-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide lacks the isothiazole ring, the findings from Compound 1 emphasize the importance of evaluating the metabolic stability and potential for bioactivation of different substituents on the core structure. This knowledge can guide further structural optimization efforts to improve the safety profile of 2-chloro-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide.

Properties

CAS Number

2034353-57-4

Product Name

2-chloro-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide

IUPAC Name

2-chloro-N-[(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]benzamide

Molecular Formula

C14H12ClN5O2

Molecular Weight

317.73

InChI

InChI=1S/C14H12ClN5O2/c1-22-13-7-6-11-17-18-12(20(11)19-13)8-16-14(21)9-4-2-3-5-10(9)15/h2-7H,8H2,1H3,(H,16,21)

InChI Key

VJJBPCLJHGVYFU-UHFFFAOYSA-N

SMILES

COC1=NN2C(=NN=C2CNC(=O)C3=CC=CC=C3Cl)C=C1

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.